N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinosulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-ethoxyphenyl intermediate. This can be achieved through the ethylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be accomplished by reacting the ethoxyphenyl intermediate with benzoyl chloride in the presence of a base like pyridine.
Addition of the Morpholinosulfonyl Group: The final step is the addition of the morpholinosulfonyl group. This can be done by reacting the benzamide intermediate with morpholine and sulfonyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxyphenyl)benzamide: Lacks the morpholinosulfonyl group, which may result in different chemical reactivity and biological activity.
4-(morpholinosulfonyl)benzamide: Lacks the ethoxyphenyl group, which may affect its overall properties and applications.
Uniqueness
N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the ethoxyphenyl and morpholinosulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLXJMLQGWRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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